

Application Notes and Protocols: Anti-proliferative Activity of Tetrahydroquinoline Derivatives

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Compound of Interest

Compound Name: *N,2,4-Trimethylquinolin-7-amine*

Cat. No.: *B11909581*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-proliferative activities of various tetrahydroquinoline derivatives against a range of cancer cell lines. Detailed protocols for key experimental assays are included to facilitate the screening and mechanistic evaluation of these compounds.

Quantitative Anti-proliferative Activity

Tetrahydroquinoline derivatives have demonstrated significant cytotoxic effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several promising compounds are summarized below.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
10e	A549 (Lung)	0.033 ± 0.003	
MCF-7 (Breast)	-		
MDA-MB-231 (Triple-negative Breast)	0.63 ± 0.02		
10h	A549 (Lung)	-	
MCF-7 (Breast)	0.087 ± 0.007		
MDA-MB-231 (Triple-negative Breast)	-		
10d	A549 (Lung)	0.062 ± 0.01	
MCF-7 (Breast)	0.58 ± 0.11		
MDA-MB-231 (Triple-negative Breast)	1.003 ± 0.008		
Compound 2	MCF-7 (Breast)	50	[1][2][3]
MDA-MB-231 (Triple-negative Breast)	25	[1][2][3]	
4a	HCT-116 (Colon)	12.18 ± 1.61	[4]
A549 (Lung)	-		
3c	H460 (Lung)	4.9 ± 0.7	[5]
A-431 (Skin)	2.0 ± 0.9	[5]	
HT-29 (Colon)	4.4 ± 1.3	[5]	
20d	HCT-116 (Colon)	Micromolar concentrations	[6]
4ag	SNB19 (Glioblastoma)	38.3	
LN229 (Glioblastoma)	40.6		
Compound 15	MCF-7 (Breast)	15.16	

HepG-2 (Liver)	18.74		
A549 (Lung)	18.68		
7e	A549 (Lung)	0.155	[7]
8d	MCF-7 (Breast)	0.170	[7]

Experimental Protocols

Detailed methodologies for assessing the anti-proliferative activity and elucidating the mechanism of action of tetrahydroquinoline derivatives are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

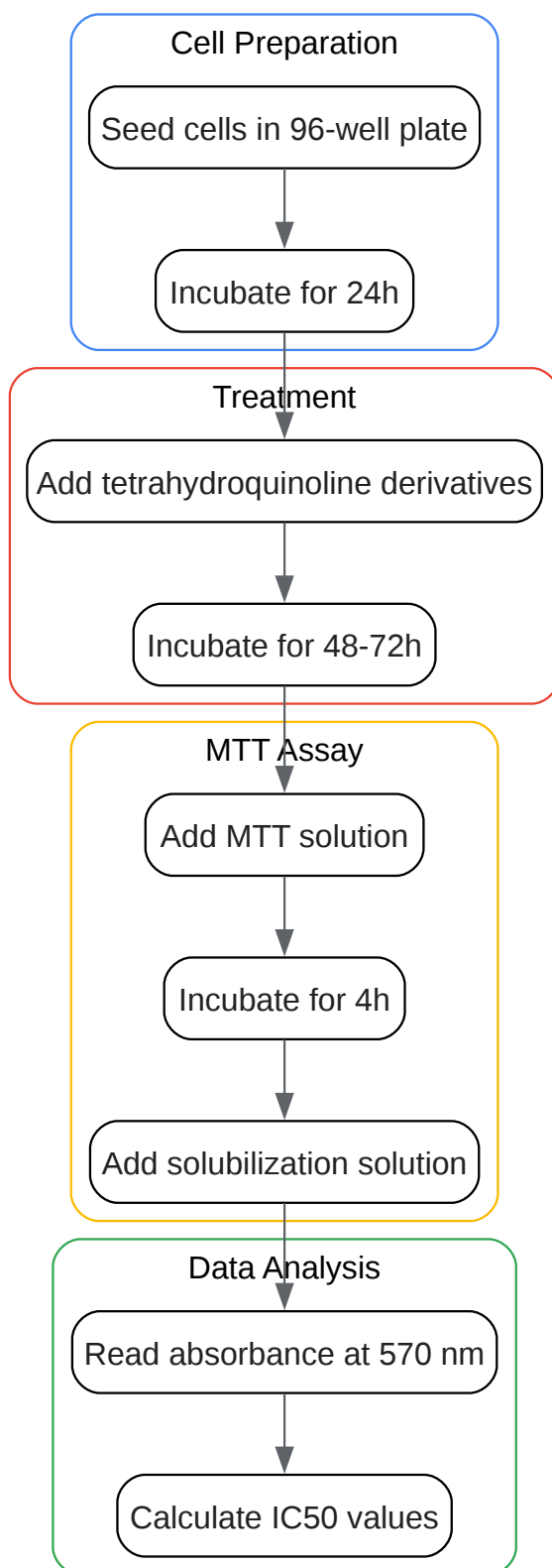
Materials:

- Tetrahydroquinoline derivatives
- Cancer cell lines
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.

- Treat the cells with various concentrations of the tetrahydroquinoline derivatives and a vehicle control (e.g., DMSO).
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



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Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

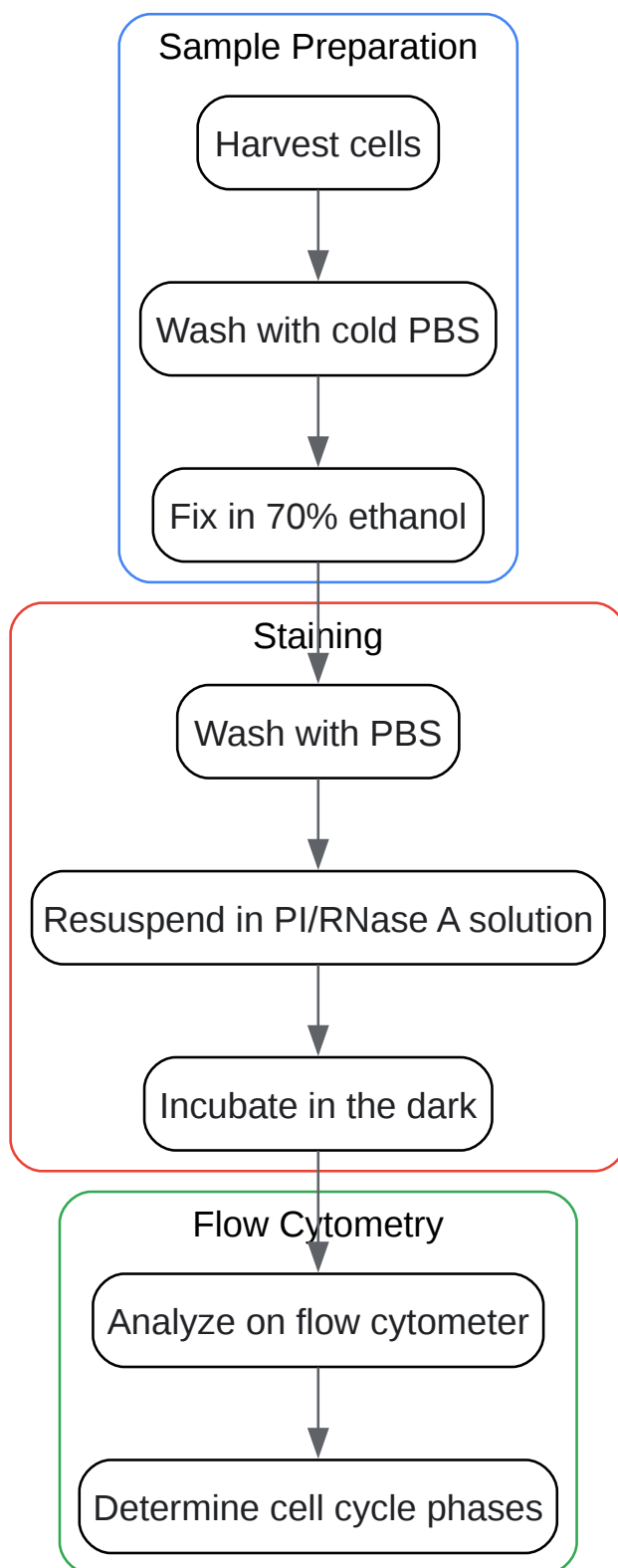
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

- Treated and untreated cells
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Harvest cells (approximately 1×10^6) by trypsinization and centrifugation.
- Wash the cells with cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells for at least 30 minutes on ice.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 15-30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer.



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Workflow for cell cycle analysis using PI staining.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Treated and untreated cells
- Annexin V-FITC/PI Apoptosis Detection Kit
- 1X Binding Buffer
- Flow cytometer

Protocol:

- Harvest and wash cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze by flow cytometry within 1 hour.

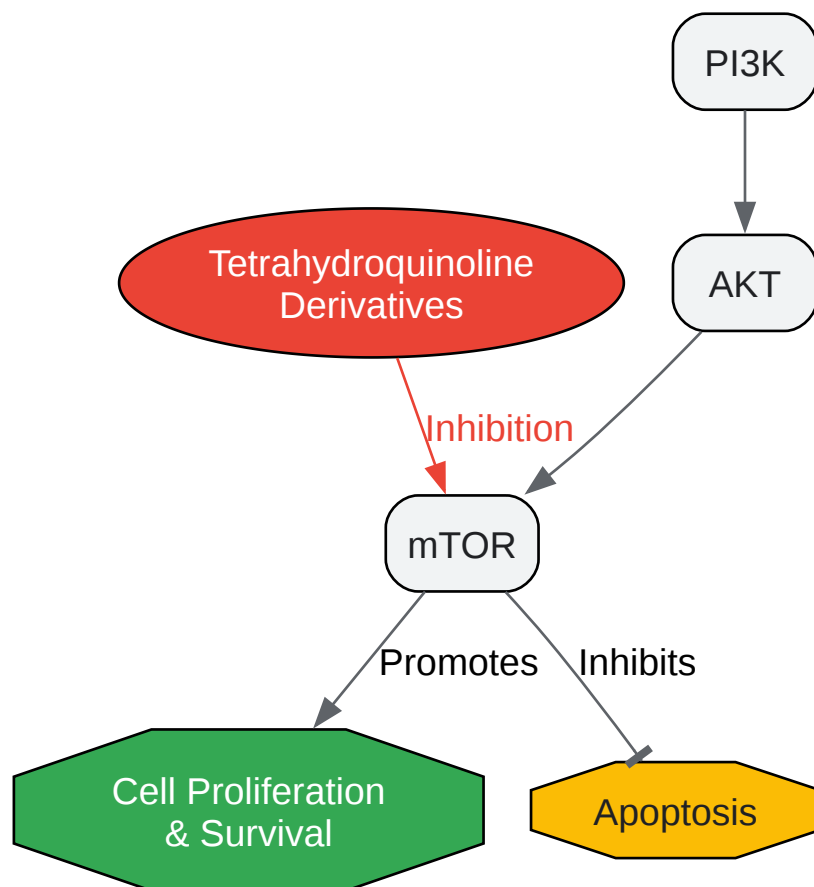
Signaling Pathway Analysis

Several tetrahydroquinoline derivatives exert their anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival.

PI3K/AKT/mTOR Pathway

A significant number of tetrahydroquinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell proliferation, growth, and survival.^[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.^{[4][8]}

Some compounds have been identified as potent mTOR inhibitors, a key component of this pathway.

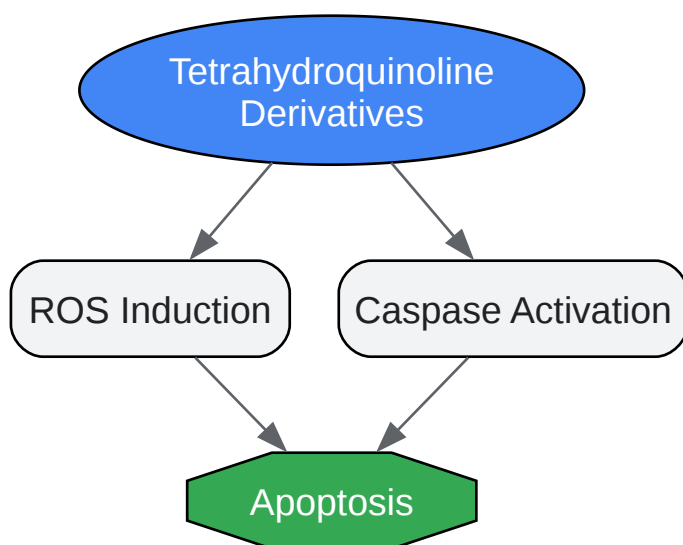


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Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Induction of Apoptosis

Tetrahydroquinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways.^[4] This programmed cell death is a key mechanism for eliminating cancer cells. Some derivatives trigger apoptosis through the activation of caspases, such as Caspase-3/7. Additionally, the induction of reactive oxygen species (ROS) has been linked to the apoptotic effects of certain tetrahydroquinoline compounds.



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Mechanisms of apoptosis induction by tetrahydroquinoline derivatives.

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